molecular formula C14H17N3O2 B11859305 ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1245649-69-7

ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B11859305
CAS No.: 1245649-69-7
M. Wt: 259.30 g/mol
InChI Key: RQGLCIJXGJKWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester group, an isopropyl-substituted phenyl ring, and a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-isopropylbenzohydrazide with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antifungal and anticancer drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

    1H-1,2,4-Triazole-3-carboxylate derivatives: These compounds share the triazole ring and carboxylate group but differ in their substituents.

    Isopropylphenyl derivatives: Compounds with similar phenyl ring substitutions but different functional groups.

Uniqueness: Ethyl 1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)13-15-9-17(16-13)12-7-5-6-11(8-12)10(2)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGLCIJXGJKWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=CC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745199
Record name Ethyl 1-[3-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-69-7
Record name Ethyl 1-[3-(1-methylethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[3-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.